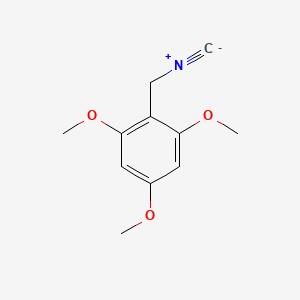

2-(Isocyanomethyl)-1,3,5-trimethoxybenzene

Beschreibung

2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is a synthetic aromatic compound featuring a 1,3,5-trimethoxybenzene core substituted with an isocyanomethyl group at the 2-position. The isocyanide (-NC) functional group confers unique reactivity, making it valuable in coordination chemistry, catalysis, and as a precursor in multicomponent reactions . Its synthesis typically involves palladium-catalyzed cyclopropanation or nucleophilic substitution, as exemplified in the preparation of structurally related isocyanide-trimethoxybenzene derivatives (e.g., 2-(2-isocyano-2-tosylcyclopropyl)-1,3,5-trimethoxybenzene) via NaH/DMSO-mediated reactions with trimethylsulfoxonium iodide . The compound’s electronic structure, characterized by electron-donating methoxy groups and an electron-withdrawing isocyanide moiety, enables diverse applications in supramolecular chemistry and metal-organic frameworks.

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

2-(isocyanomethyl)-1,3,5-trimethoxybenzene |

InChI |

InChI=1S/C11H13NO3/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4/h5-6H,7H2,2-4H3 |

InChI-Schlüssel |

CQMAHQQPBQBSHK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)OC)C[N+]#[C-])OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(bromomethyl)-1,3,5-trimethoxybenzene with silver cyanide to form the isocyanide group. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:

2-(Bromomethyl)-1,3,5-trimethoxybenzene+AgCN→2-(Isocyanomethyl)-1,3,5-trimethoxybenzene+AgBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and exposure to hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isocyanomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

Reduction: Reduction of the isocyanide group can yield primary amines.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Isocyanates

Reduction: Primary amines

Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

2-(Isocyanomethyl)-1,3,5-trimethoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in multicomponent reactions, such as the Ugi reaction, forming complex molecules. The methoxy groups on the benzene ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The isocyanomethyl group in the target compound enhances metal-binding affinity compared to allyl or phthalimide substituents, enabling catalytic applications .

- Cyclopropane-containing derivatives (e.g., 87b) exhibit steric hindrance, favoring spirocyclic product formation over linear adducts .

Perfluoroalkyl-Substituted Trimethoxybenzenes

Table 2: Electronic and Physical Properties

| Compound Name | Substituent | Molecular Formula | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Key Properties |

|---|---|---|---|---|---|

| 2-(Perfluorooctyl)-1,3,5-trimethoxybenzene (1) | Perfluorooctyl (-C8F17) | C17H11F17O3 | 6.15 (s, 2H), 3.82 (d, 9H) | 163.77, 91.61, 56.18 | Extreme hydrophobicity, UV stability |

| 2-(Perfluorohexyl)-1,3,5-trimethoxybenzene (2) | Perfluorohexyl (-C6F13) | C15H11F13O3 | 6.15 (s, 2H), 3.82 (d, 9H) | 164.26, 92.12, 56.71 | Enhanced electron-withdrawing effects |

| Target Compound | Isocyanomethyl | C11H13NO3 | Not reported | Not reported | Polar, reactive isocyanide group |

Key Findings :

- Perfluoroalkyl substituents impart superior hydrophobicity and thermal stability compared to the isocyanomethyl group, making them ideal for surface coatings .

- The isocyanomethyl group’s polarity facilitates nucleophilic reactions, whereas perfluoroalkyl groups resist metabolic degradation .

Table 3: Pharmacokinetic and Bioavailability Comparison

Key Findings :

- Methoxy groups reduce bioavailability compared to hydroxy analogues due to slower demethylation .

- The isocyanomethyl group’s reactivity may lead to rapid biotransformation, similar to perfluoroalkyl derivatives .

Substituted Styryl and Ethoxy Derivatives

- (E)-2-(4-Methoxystyryl)-1,3,5-trimethoxybenzene (4s) : Conjugated styryl group enables UV absorption shifts (λmax ~ 300 nm), useful in photochemical studies. The target compound lacks conjugation, limiting its optical applications .

- 2-Ethoxy-1,3,5-trimethoxybenzene: Ethoxy substitution increases lipophilicity marginally compared to methoxy, but the isocyanomethyl group drastically alters solubility and reactivity .

Biologische Aktivität

2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is a compound with significant potential in biological and chemical applications. The compound features an isocyanomethyl group attached to a trimethoxybenzene structure, which enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure

The molecular formula of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is C_{12}H_{15}N_{1}O_{3}. Its structure includes three methoxy groups (-OCH₃) on the benzene ring, which influence its solubility and reactivity.

Synthesis

The synthesis of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,3,5-trimethoxybenzene with sodium cyanate in an organic solvent such as dichloromethane at low temperatures (0-5°C). This controlled environment ensures the selective formation of the isocyanate group.

The biological activity of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is primarily attributed to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates. The compound's reactivity allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing isocyanate groups exhibit antimicrobial properties. The mechanism often involves the modification of nucleophilic sites on microbial proteins, leading to cell death. Studies have shown that derivatives of isocyanates can inhibit bacterial growth effectively .

Drug Development

Due to its unique structure and reactivity, 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is being investigated for its potential use in drug delivery systems. The compound can serve as a building block for bioactive molecules that may target specific pathways in diseases such as cancer and infections .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of trimethoxybenzene compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene | Structure | Antimicrobial, anticancer |

| Phenyl Isocyanate | Structure | Antimicrobial |

| Methyl Isocyanate | Structure | Toxic; limited biological activity |

The presence of multiple methoxy groups in 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene enhances its solubility and reactivity compared to simpler isocyanates like phenyl isocyanate or methyl isocyanate. This structural uniqueness contributes to its diverse biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.